(+/-)-4-Methanesulfinylphenethyl bromide
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Overview
Description
1-(2-Bromoethyl)-4-methylsulfinylbenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-methylsulfinylbenzene typically involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the bromination of ethylbenzene to introduce the bromoethyl group. This is followed by the oxidation of the methyl group to form the methylsulfinyl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution and oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1-(2-bromoethyl)-4-methylsulfinylbenzene .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-methylsulfinylbenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or primary amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 1-(2-bromoethyl)-4-methylsulfonylbenzene.
Reduction: Formation of 1-(2-ethyl)-4-methylsulfinylbenzene.
Substitution: Formation of compounds like 1-(2-hydroxyethyl)-4-methylsulfinylbenzene or 1-(2-aminoethyl)-4-methylsulfinylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-4-methylsulfinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4-methylsulfinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with various molecular pathways .
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfinyl group.
1-(2-Bromoethyl)-4-methylbenzene: Lacks the sulfinyl group, affecting its reactivity and applications.
1-(2-Bromoethyl)-4-methoxybenzene: Contains a methoxy group, leading to different chemical properties and uses.
Uniqueness: 1-(2-Bromoethyl)-4-methylsulfinylbenzene is unique due to the presence of both a bromoethyl and a methylsulfinyl group.
Properties
Molecular Formula |
C9H11BrOS |
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Molecular Weight |
247.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
KADKUKQFTFTEHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
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